Val⁸ Substitution Reduces Residual Agonistic Activity by 3-Fold While Preserving Antagonist Potency
In a direct head-to-head comparison, (D-Pro⁴,D-Trp⁷·⁹·¹⁰,Val⁸)-SP(4-11) and its non-Val analog (D-Pro⁴,D-Trp⁷·⁹·¹⁰)-SP(4-11) were both capable of inhibiting bradykinin-evoked hypothalamo-neurohypophysial responses by 50–60% following intrathecal injection into the rat spinal cord [1]. However, the Val⁸ analog exhibited 3-fold less residual agonistic activity than the Phe⁸-containing comparator [1]. This indicates that substituting the aromatic phenylalanine at position 8 with the non-polar valine significantly improves the functional antagonist selectivity without compromising efficacy, leading the authors to conclude that this modification may 'significantly improve the overall characteristics of neurally active SP antagonists' [1].
| Evidence Dimension | Agonistic activity (residual) vs. antagonist potency |
|---|---|
| Target Compound Data | 50–60% inhibition of bradykinin-evoked hypothalamo-neurohypophysial responses; 3-fold lower agonistic activity relative to comparator |
| Comparator Or Baseline | (D-Pro⁴,D-Trp⁷·⁹·¹⁰)-SP(4-11) (CAS 86917-57-9): also 50–60% inhibition, but with 3-fold higher residual agonistic activity |
| Quantified Difference | ~3-fold reduction in agonistic activity (Target vs. Comparator) |
| Conditions | Anaesthetised rats; intrathecal injection of 8 µg peptide at spinal level T8–T9; response evoked by superfusion of hepatic portal vein with 1 µM bradykinin |
Why This Matters
Residual agonistic activity in Substance P antagonists confounds interpretation of in vivo experiments by introducing stimulatory artifacts; the 3-fold reduction makes the Val⁸ analog the preferred choice for studies requiring clean antagonist pharmacology in spinal nociception models.
- [1] Stoppini L, Baertschi AJ, Mathison R, Barja F. Neural actions of several substance P antagonists in the rat spinal cord. Neurosci Lett. 1983 Jun 30;37(3):279-83. doi:10.1016/0304-3940(83)90444-5. PMID: 6193460. View Source
